Indenestrol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

S-Indenestrol A: est un composé œstrogénique synthétique dérivé du diéthylstilbestrol. Il est connu pour sa forte affinité de liaison aux récepteurs des œstrogènes, bien qu'il présente une faible activité biologique . Le composé existe sous forme de mélange racémique d'énantiomères, S-Indenestrol A et R-Indenestrol A, avec une substitution méthyle sur le carbone chiral .

Méthodes De Préparation

Voies de synthèse et conditions de réaction: : S-Indenestrol A peut être synthétisé par oxydation du diéthylstilbestrol. Les énantiomères de S-Indenestrol A sont séparés par chromatographie liquide à haute performance chirale . La conformation énantiomérique absolue est attribuée à l'aide de la spectrométrie de masse et de la RMN .

Méthodes de production industrielle: la séparation des énantiomères et l'utilisation de la chromatographie chirale sont des étapes cruciales dans le processus de production .

Analyse Des Réactions Chimiques

Types de réactions: : S-Indenestrol A subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution .

Réactifs et conditions courants: : Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants pour la synthèse à partir du diéthylstilbestrol .

Principaux produits: : Les principaux produits formés à partir de ces réactions sont les énantiomères de S-Indenestrol A, qui présentent des activités biologiques différentes .

Applications de la recherche scientifique

Chimie: : S-Indenestrol A est utilisé comme sonde pour étudier la stéréosélectivité des récepteurs des œstrogènes .

Biologie: : Il est utilisé dans la recherche pour comprendre l'affinité de liaison et l'activité biologique des composés œstrogéniques .

Médecine: : Bien qu'il ait une faible activité biologique, S-Indenestrol A est étudié pour ses applications thérapeutiques potentielles dans les conditions liées aux hormones .

Industrie: : La forte affinité de liaison du composé aux récepteurs des œstrogènes en fait un outil précieux dans le développement de médicaments œstrogéniques .

Mécanisme d'action

S-Indenestrol A exerce ses effets en se liant aux récepteurs des œstrogènes, plus précisément ERα et ERβ . L'affinité de liaison et l'activité biologique des énantiomères diffèrent, S-Indenestrol A étant un activateur plus puissant de la transcription via ERα dans certaines lignées cellulaires . Les cibles moléculaires et les voies impliquées comprennent les domaines de liaison au ligand des récepteurs des œstrogènes et les domaines d'interaction avec les récepteurs nucléaires des coactivateurs tels que SRC-1 et GRIP1 .

Applications De Recherche Scientifique

Chemistry: : S-Indenestrol A is used as a probe to study the stereoselectivity of estrogen receptors .

Biology: : It is utilized in research to understand the binding affinity and biological activity of estrogenic compounds .

Medicine: : Although it has weak biological activity, S-Indenestrol A is studied for its potential therapeutic applications in hormone-related conditions .

Industry: : The compound’s high binding affinity to estrogen receptors makes it a valuable tool in the development of estrogenic drugs .

Mécanisme D'action

S-Indenestrol A exerts its effects by binding to estrogen receptors, specifically ERα and ERβ . The binding affinity and biological activity of the enantiomers differ, with S-Indenestrol A being a more potent activator of transcription through ERα in certain cell lines . The molecular targets and pathways involved include the ligand-binding domains of the estrogen receptors and the nuclear receptor interaction domains of coactivators such as SRC-1 and GRIP1 .

Comparaison Avec Des Composés Similaires

Composés similaires: : Les composés similaires comprennent Indenestrol B, le diéthylstilbestrol et d'autres œstrogènes synthétiques .

Unicité: : S-Indenestrol A est unique en raison de sa forte affinité de liaison aux récepteurs des œstrogènes et de son activité biologique stéréosélective . Les énantiomères de S-Indenestrol A présentent des puissances et des sélectivités différentes, ce qui en fait un outil précieux pour étudier les interactions avec les récepteurs des œstrogènes .

Propriétés

Numéro CAS |

24643-97-8 |

|---|---|

Formule moléculaire |

C18H18O2 |

Poids moléculaire |

266.3 g/mol |

Nom IUPAC |

1-ethyl-2-(4-hydroxyphenyl)-3-methyl-3H-inden-5-ol |

InChI |

InChI=1S/C18H18O2/c1-3-15-16-9-8-14(20)10-17(16)11(2)18(15)12-4-6-13(19)7-5-12/h4-11,19-20H,3H2,1-2H3 |

Clé InChI |

BBOUFHMHCBZYJJ-UHFFFAOYSA-N |

SMILES |

CCC1=C(C(C2=C1C=CC(=C2)O)C)C3=CC=C(C=C3)O |

SMILES canonique |

CCC1=C(C(C2=C1C=CC(=C2)O)C)C3=CC=C(C=C3)O |

Key on ui other cas no. |

115217-02-2 |

Synonymes |

Indenestrol A; Indenoestrol A; (RS)-Indenestrol A; (±)-Indenestrol A; 3-Ethyl-2-(p-hydroxyphenyl)-1-methyl-inden-6-ol; 3-eEhyl-2-(4-hydroxyphenyl)-1-methyl-1H-inden-6-ol; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

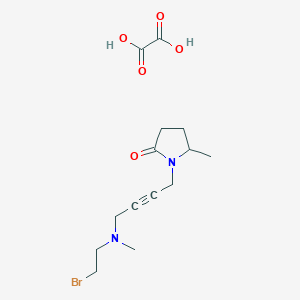

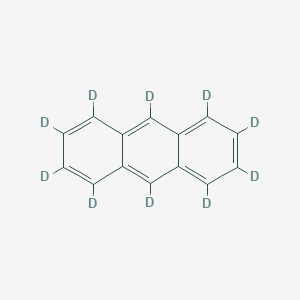

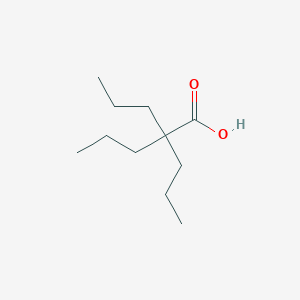

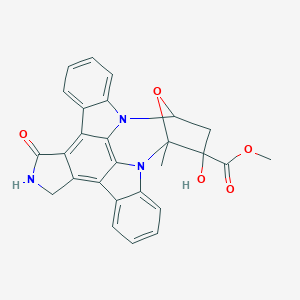

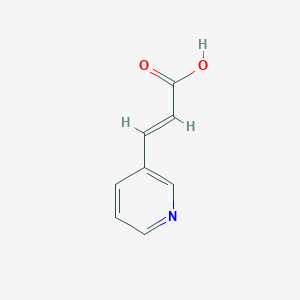

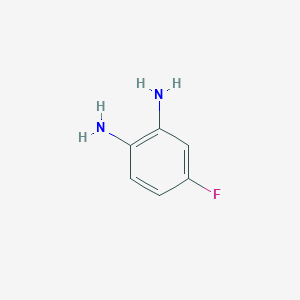

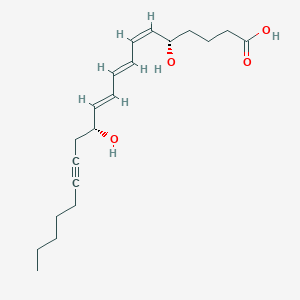

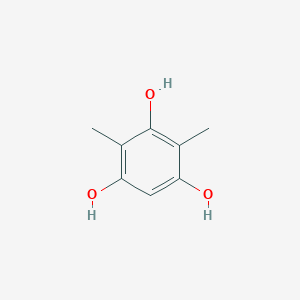

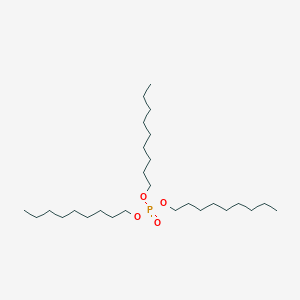

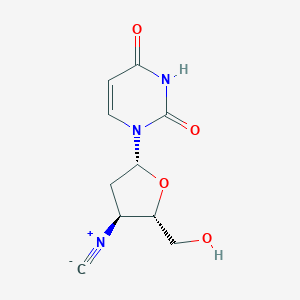

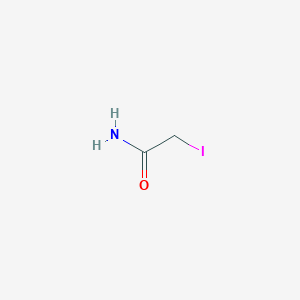

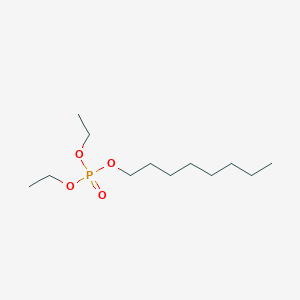

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.